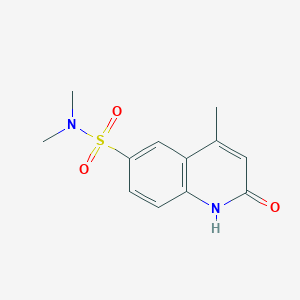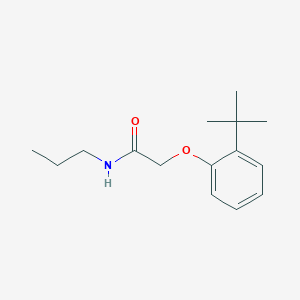![molecular formula C13H17ClN2O3S B4470854 N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4470854.png)
N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide
Overview
Description
N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide is a complex organic compound that features a pyrrolidine ring, a chloro-substituted phenyl group, and a methanesulfonamide moiety
Preparation Methods
The synthesis of N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of suitable precursors under specific conditions to form the pyrrolidine ring . The chloro-substituted phenyl group is then introduced through electrophilic aromatic substitution reactions. Finally, the methanesulfonamide moiety is attached via nucleophilic substitution reactions, often using sulfonyl chlorides as reagents .
Chemical Reactions Analysis
N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Sulfonamide derivatives: These compounds contain the sulfonamide moiety and are known for their antimicrobial properties.
Chloro-substituted phenyl compounds: These compounds have similar structural features and chemical reactivity.
The uniqueness of this compound lies in its combination of these structural elements, which confer specific biological and chemical properties .
Properties
IUPAC Name |
N-[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-15(20(2,18)19)10-5-6-11(12(14)9-10)13(17)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNLIJAVCSLJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C(=O)N2CCCC2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B4470771.png)
![4-{1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole](/img/structure/B4470778.png)
![Methyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate](/img/structure/B4470785.png)
![N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine](/img/structure/B4470797.png)
![N-[4-AMINO-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N-PHENYLAMINE](/img/structure/B4470807.png)
![1-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B4470815.png)
![2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-4-(1-pyrrolidinyl)quinazoline](/img/structure/B4470822.png)
![N-CYCLOHEXYL-N'-[1-(2-THIENYLMETHYL)-4-PIPERIDYL]UREA](/img/structure/B4470825.png)

![4-ethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4470838.png)
![2-{[2-(benzylamino)-4-quinazolinyl]amino}ethanol](/img/structure/B4470843.png)
![N-(Furan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4470858.png)
![4-{4-[4-(4-Ethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B4470860.png)

